Ravoxertinib

Description

This compound is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

ERK1/2 Inhibito

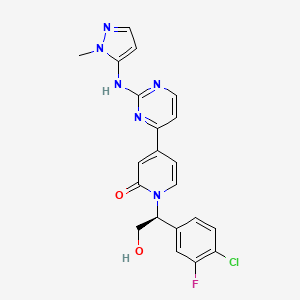

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUOCXOYPYGSKL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453848-26-4 | |

| Record name | Ravoxertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravoxertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAVOXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Ravoxertinib in KRAS-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravoxertinib (also known as GDC-0994) is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1 and ERK2 are critical for cell proliferation, survival, and differentiation. Oncogenic mutations in the KRAS gene, which are prevalent in a variety of cancers including pancreatic, colorectal, and non-small cell lung cancer, lead to constitutive activation of this pathway. This compound is designed to directly target the terminal kinases in this cascade, offering a potential therapeutic strategy for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of KRAS-mutant cancers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Preclinical Data

Biochemical and In Vitro Cellular Activity

This compound demonstrates high potency against its primary targets, ERK1 and ERK2, with biochemical IC50 values of 1.1 nM and 0.3 nM, respectively. It also inhibits the downstream substrate p90RSK with an IC50 of 12 nM.[1][2][3][4]

While this compound has shown significant activity in BRAF-mutant cancer cell lines, its efficacy in KRAS-mutant cell lines appears to be more nuanced. Preclinical studies have indicated that this compound has limited single-agent activity in most RAS-mutant cell lines.[1][5] However, notable exceptions where growth suppression was observed at low dosages include the HCT116 colorectal cancer cell line, which harbors a KRAS G13D mutation, and the ACT-1 cell line with an NRAS Q61K mutation.[1] In lung adenocarcinoma cell lines A549, HCC827, and HCC4006, this compound has been shown to decrease cell viability.[4][6]

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |

| A375 | Melanoma | BRAF V600E | 0.086 (pERK2 inhibition) | [7] |

| A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [7] |

| HCT116 | Colorectal Cancer | KRAS G13D | Growth suppression observed at low dosages | [1] |

| ACT-1 | - | NRAS Q61K | Growth suppression observed at low dosages | [1] |

| A549 | Lung Adenocarcinoma | KRAS G12S | Decreased viability observed | [4][6] |

| HCC827 | Lung Adenocarcinoma | EGFR deletion | Decreased viability observed | [4][6] |

| HCC4006 | Lung Adenocarcinoma | EGFR mutation | Decreased viability observed | [4][6] |

In Vivo Preclinical Efficacy

Oral administration of this compound has demonstrated significant single-agent anti-tumor activity in multiple in vivo cancer models, including xenografts of KRAS-mutant human tumors in mice.[1][2][3][8] In CD-1 mice, a 10 mg/kg oral dose was sufficient to achieve the desired target coverage for at least 8 hours.[1][3] While specific quantitative data for KRAS-mutant xenografts is limited in publicly available literature, a study on a BRAF-mutant (KHM-5M) xenograft model showed that daily treatment with 25 mg/kg of this compound nearly completely abolished tumor growth over a two-week period.[9][10][11] This provides a strong rationale for its potential efficacy in KRAS-driven tumors that are dependent on the MAPK pathway.

Signaling Pathways and Experimental Workflows

The RAS-RAF-MEK-ERK Signaling Pathway

The diagram below illustrates the central role of the RAS-RAF-MEK-ERK (MAPK) signaling pathway in cancer. Oncogenic KRAS mutations lead to a constitutively active state, driving downstream signaling through RAF, MEK, and ultimately ERK. This compound directly inhibits ERK1/2, the final kinase in this cascade, thereby blocking the phosphorylation of numerous downstream substrates responsible for cell proliferation and survival.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a targeted therapy like this compound in KRAS-mutant cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]

- 6. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 8. Clinical responses to ERK inhibition in BRAFV600E-mutant colorectal cancer predicted using a computational model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS in pancreatic adenocarcinoma: Progress in demystifying the holy grail - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Discovery of (S)â1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methylâ1Hâpyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)âone (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - American Chemical Society - Figshare [acs.figshare.com]

- 11. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Ravoxertinib (GDC-0994): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Introduction

Ravoxertinib, also known as GDC-0994, is a potent and selective, orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 (ERK1) and ERK2.[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade (RAS/RAF/MEK/ERK), the ERK pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis.[2][4] In many human cancers, this pathway is aberrantly activated due to mutations in upstream genes like BRAF and RAS.[4][5] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, acquired resistance often develops through reactivation of the pathway, underscoring the therapeutic potential of targeting the terminal kinase, ERK.[2][4][6] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.[7][8] The chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one | [7][8][9] |

| Synonyms | GDC-0994, RG7842 | [2][7][9] |

| CAS Number | 1453848-26-4 | [2][7][9][10] |

| Molecular Formula | C₂₁H₁₈ClFN₆O₂ | [2][7][8][9] |

| Molecular Weight | 440.86 g/mol | [2][7][8] |

| Appearance | Light yellow solid | [2] |

| SMILES | CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)--INVALID-LINK--C4=CC(=C(C=C4)Cl)F | [7][9] |

| InChI Key | RZUOCXOYPYGSKL-GOSISDBHSA-N | [7][9] |

| Solubility | DMSO: 88 mg/mL (200.06 mM) | [3] |

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of ERK1 and ERK2.[3][10][11] By binding to ERK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire ERK-mediated signal transduction pathway.[1][7] This leads to a blockage of ERK-dependent tumor cell proliferation and survival.[2] A key downstream substrate of ERK is the p90 ribosomal S6 kinase (p90RSK), and inhibition of its phosphorylation is a reliable biomarker of this compound activity.[10][11]

The MAPK/ERK pathway is a critical signaling cascade for cell growth and survival. The pathway is initiated by extracellular signals that activate RAS, leading to the sequential activation of RAF, MEK, and finally ERK. This compound's inhibition of ERK provides a terminal blockade of this pathway.

A notable characteristic of this compound is that, unlike some other ERK inhibitors, it does not significantly alter the phosphorylation levels of ERK itself.[6][12] This suggests a distinct mechanism of action concerning the pathway's feedback loops.[6]

Pharmacological Properties

This compound has demonstrated potent inhibitory activity in both biochemical and cellular assays. Its high selectivity for ERK1/2 over other kinases contributes to a favorable preclinical safety profile.

| Assay Type | Target / Cell Line | IC₅₀ Value | Reference(s) |

| Biochemical Assay | ERK1 | 1.1 nM - 6.1 nM | [3][10][13][14] |

| ERK2 | 0.3 nM - 3.1 nM | [3][10][13][14] | |

| p90RSK | 12 nM | [4][10][13][14] | |

| Cellular Assay | p-p90RSK (HepG2 cells) | 12 nM | [7] |

| p-ERK2 (A375 cells) | 86 nM | [3] | |

| p-RSK (A375 cells) | 140 nM | [3] |

In vivo, daily oral dosing of this compound leads to significant single-agent antitumor activity in multiple cancer models, including those with KRAS and BRAF mutations.[4][6][14] A 10 mg/kg oral dose in mice was shown to be sufficient to achieve desired target coverage for at least eight hours.[4][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's activity. Below are protocols for key in vitro and in vivo experiments based on published literature.

Chemical Synthesis Overview

The manufacturing of this compound has evolved from an initial discovery route to a more efficient, scalable process. The process development synthesis is notable for its efficiency and safety.

Key Features of the Optimized Synthesis[5]:

-

Biocatalytic Asymmetric Ketone Reduction: Utilizes an enzyme for high enantioselectivity, avoiding heavy metals used in earlier routes.

-

Regioselective Pyridone SN2 Reaction: A crucial step to couple the chiral side chain with the pyridone core.

-

Scalable Sulfide Oxidation: Employs a safe tungstate-catalyzed reaction instead of potentially hazardous oxidants like m-CPBA.

-

Telescoped End-Game: Combines the final three steps (SNAr displacement, desilylation, and salt formation) into a single, efficient sequence without isolating intermediates.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

-

Cell Lines: A549, HCC827, HCC4006 (lung adenocarcinoma) or A375 (BRAF-mutant melanoma).[10][12]

-

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]

-

Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or resazurin-based assays, following the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize the data to the vehicle control and plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot for Pathway Modulation

This protocol assesses the inhibition of ERK signaling by measuring the phosphorylation status of ERK and its downstream target, RSK.

-

Procedure:

-

Plate cells (e.g., A375, HepG2) and allow them to adhere.

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

-

Stimulate the MAPK pathway with a growth factor (e.g., EGF) or phorbol ester (e.g., PMA) for 15-30 minutes, if necessary, to induce robust phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-p90RSK, total p90RSK, and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

In Vivo Xenograft Tumorigenesis Assay

This protocol evaluates the antitumor efficacy of this compound in a mouse model.

-

Animal Model: 4-5 week old female BALB/c nude mice or other immunodeficient strains.[11]

-

Procedure:

-

Subcutaneously inject 5-10 million cancer cells (e.g., A375, COLO205) suspended in a solution of PBS and Matrigel into the flank of each mouse.

-

Monitor tumor growth with calipers. Tumor volume is typically calculated using the formula: (Length × Width²)/2.

-

When tumors reach an average size of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in an appropriate vehicle for oral gavage (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).[10]

-

Administer this compound or vehicle control orally once daily at the desired dose (e.g., 10-50 mg/kg).

-

Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-RSK) or histological examination.

-

This compound (GDC-0994) is a well-characterized, selective inhibitor of ERK1/2 with demonstrated preclinical activity against cancers driven by the MAPK pathway. Its distinct mechanism and potent activity, particularly in models of acquired resistance to upstream inhibitors, highlight its clinical potential. The data and protocols summarized in this guide provide a robust framework for researchers and drug development professionals to further investigate and utilize this promising therapeutic agent.

References

- 1. Facebook [cancer.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. medkoo.com [medkoo.com]

- 8. ChemGood [chemgood.com]

- 9. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Pharmacodynamics of Ravoxertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravoxertinib, also known as GDC-0994, is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, driving tumor cell proliferation, survival, and differentiation.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of ERK1 and ERK2.[1][2] As the terminal kinases in the RAS-RAF-MEK-ERK cascade, the inhibition of ERK1/2 by this compound prevents the phosphorylation of numerous downstream substrates, thereby blocking the propagation of oncogenic signals.[3][4] This leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1][3]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates a wide range of cellular processes. In many cancers, this pathway is constitutively activated due to mutations in upstream components such as BRAF or RAS. This compound targets the final step in this cascade.

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Assay | IC50 (nM) | Cell Line/Assay Type | Reference |

| ERK1 | 1.1 | Cell-free assay | [2] |

| ERK2 | 0.3 | Cell-free assay | [2] |

| p90RSK | 12 | Cell-free assay | [1][4] |

| p-ERK2 Inhibition | 86 | A375 (BRAF V600E) | [2] |

| p-RSK Inhibition | 140 | A375 (BRAF V600E) | [2] |

Table 2: Cell Viability IC50 Values for this compound

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |

| A375 | Melanoma | BRAF V600E | Not explicitly stated, but effective at inducing G1 arrest | [3] |

| KHM-5M | Melanoma | BRAF V600E | Not explicitly stated, but effective at inducing G1 arrest | [5] |

| TTA-1 | Thyroid Cancer | BRAF WT | Little effect on cell behavior | [5] |

| A549 | Lung Adenocarcinoma | KRAS G12S | Decreased viability at 0.05, 0.5, and 5 µM | [1] |

| HCC827 | Lung Adenocarcinoma | EGFR del E746-A750 | Decreased viability at 0.05, 0.5, and 5 µM | [1] |

| HCC4006 | Lung Adenocarcinoma | EGFR L858R | Decreased viability at 0.05, 0.5, and 5 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. Below are representative protocols for key experiments used to characterize this compound.

Western Blotting for Phospho-ERK and Phospho-RSK

This protocol is designed to assess the inhibition of ERK1/2 and its downstream substrate RSK in cancer cells treated with this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A375, KHM-5M) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.03 µM to 1 µM) or vehicle (DMSO) for specified time points (e.g., 0.5 to 24 hours).[6]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (e.g., Ser380 or Thr359/Ser363), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Experimental Workflow:

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.[8][9][10]

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

Experimental Workflow:

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 KHM-5M cells) into the flank of 4-5 week old female BALB/c nude mice.[5]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.[5]

-

Drug Administration: Administer this compound daily by oral gavage at a specified dose (e.g., 10 mg/kg or 25 mg/kg).[1][5] The vehicle control group receives the formulation vehicle.

-

Monitoring: Measure tumor volume and mouse body weight every two days.[5]

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), sacrifice the mice, and excise the tumors.[5] Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for p-ERK and p-RSK).

Conclusion

This compound is a potent and selective inhibitor of ERK1/2 with demonstrated anti-proliferative activity in a range of cancer models harboring MAPK pathway alterations. The pharmacodynamic effects of this compound can be robustly characterized using a combination of biochemical and cellular assays, as well as in vivo models. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of ERK inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. OUH - Protocols [ous-research.no]

Methodological & Application

Ravoxertinib: In Vitro Cell Viability Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravoxertinib (also known as GDC-0994) is a potent and highly selective, orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4] As key components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2 are frequently activated in a variety of cancers, playing a crucial role in tumor cell proliferation, survival, and differentiation.[2][4][5] this compound inhibits the phosphorylation of ERK and downstream substrates, leading to cell cycle arrest and the suppression of tumor growth, particularly in cancers with BRAF mutations.[1][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability.

Data Presentation

The following tables summarize the inhibitory activity of this compound from biochemical assays and its effect on the viability of various cancer cell lines.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| ERK1 | 1.1 - 6.1 |

| ERK2 | 0.3 - 3.1 |

| p90RSK | 12 |

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Cell Viability IC50 of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 86 - 140 |

| KHM-5M | Melanoma | BRAF V600E | Not Specified |

| A549 | Lung Adenocarcinoma | KRAS G12S | Viability decreased |

| HCC827 | Lung Adenocarcinoma | EGFR del E746_A750 | Viability decreased |

| HCC4006 | Lung Adenocarcinoma | EGFR L858R | Viability decreased |

| SH-SY5Y | Neuroblastoma | Not Specified | 467 |

| HCT-116 | Colorectal Carcinoma | KRAS G13D | Not Specified |

Data compiled from multiple sources.[1][2][3][6]

Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: MAPK/ERK signaling pathway and this compound's point of inhibition.

Experimental Protocols

In Vitro Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)

This protocol is adapted from a study investigating the effect of this compound on BRAF mutant cancer cells.[1]

Materials:

-

Cancer cell lines of interest (e.g., A375, KHM-5M)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (GDC-0994)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density ranging from 400 to 3000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.

-

Incubate the plate for 16 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

After the 16-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Treatment is administered daily for 5 days. This involves carefully removing the medium each day and replacing it with fresh medium containing the respective treatments.

-

-

Cell Viability Measurement (CCK-8):

-

The CCK-8 assay is performed daily to evaluate cell viability over the 5-day treatment period.

-

At each time point, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a suitable software package (e.g., GraphPad Prism).

-

Workflow Diagram

Caption: Workflow for this compound in vitro cell viability assay.

References

- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for GDC-0994 in Cell Culture Experiments

Introduction

GDC-0994, also known as Ravoxertinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] It is a critical component of the MAPK (mitogen-activated protein kinase) signaling pathway, which is frequently dysregulated in various human cancers.[4][5][6] GDC-0994 has shown significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF or KRAS mutations, by inhibiting cell proliferation and inducing cell cycle arrest.[4][6][7] These notes provide detailed protocols and concentration guidelines for the use of GDC-0994 in cell culture experiments.

Mechanism of Action

GDC-0994 targets the terminal kinases in the MAPK pathway, ERK1 and ERK2.[5] The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[5] In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation.[2] GDC-0994 selectively inhibits the kinase activity of ERK1/2, thereby blocking the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK).[2][3] This inhibition leads to the downregulation of signaling pathways that are essential for tumor cell growth and survival.[8] Unlike some other ERK inhibitors, GDC-0994 does not appear to significantly alter the phosphorylation levels of ERK itself, suggesting a distinct mechanism of action concerning feedback signaling.[1][2][3]

Quantitative Data

Biochemical Potency

| Target | IC50 (nM) |

| ERK1 | 1.1[1][2][3] |

| ERK2 | 0.3[1][2][3] |

Cell-Based Assay Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |

| KHM-5M | - | BRAF Mutant | Not specified, but sensitive | [6][7] |

| BCPAP | Thyroid Carcinoma | BRAF Mutant | Not specified, but sensitive | [6] |

| MDA-T41 | - | BRAF Mutant | Not specified, but sensitive | [6] |

| A375 | Melanoma | BRAF V600E | 0.086 (pERK2 inhibition) | [10] |

| A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [10] |

| CAL-62 | - | KRAS Mutant | Less sensitive than BRAF mutants | [6] |

| TTA-1 | - | Wild-Type | Little to no effect | [6] |

| WRO | - | Wild-Type | Little to no effect | [6] |

| HCT116 | Colorectal Cancer | KRAS Mutant | 5 µM (for growth arrest) | [11] |

| COLO205 | Colorectal Cancer | BRAF Mutant | 0.75 µM (for growth arrest) | [11] |

| A375 | Melanoma | BRAF V600E | 0.75 µM (for growth arrest) | [11] |

Experimental Protocols

Protocol 1: General Cell Proliferation Assay

This protocol is designed to determine the effect of GDC-0994 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRAF mutant, KRAS mutant, and wild-type)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

GDC-0994 (stock solution prepared in DMSO)

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

-

Drug Treatment: Prepare serial dilutions of GDC-0994 in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentrations of GDC-0994. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of GDC-0994 on the phosphorylation of downstream targets of ERK1/2, such as RSK.

Materials:

-

Cancer cell lines

-

6-well plates

-

GDC-0994

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-RSK, anti-RSK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GDC-0994 at various concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).[6][7] A DMSO control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of GDC-0994 on cell cycle distribution. GDC-0994 has been shown to induce G1 phase cell-cycle arrest in BRAF mutant cells.[4][6][7]

Materials:

-

Cancer cell lines

-

6-well plates

-

GDC-0994

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with GDC-0994 at relevant concentrations (e.g., 0.3 µM and 1 µM) for 24 hours.[6][7]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: The MAPK/ERK signaling pathway and the inhibitory action of GDC-0994.

Caption: General experimental workflow for evaluating GDC-0994 in cell culture.

References

- 1. GDC-0994 (this compound, RG7842) - Chemietek [chemietek.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK Inhibitor GDC-0994 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Ravoxertinib Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravoxertinib (also known as GDC-0994) is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3][4][5] ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a frequent driver in a variety of human cancers, leading to uncontrolled cell proliferation and survival.[1][6][7] this compound works by inhibiting the phosphorylation of downstream ERK1/2 substrates, thereby preventing ERK-dependent tumor cell proliferation and survival.[3][4][5] Preclinical studies have demonstrated its single-agent activity in multiple cancer models, particularly those with BRAF and KRAS mutations.[1][2][8] This document provides a detailed guide for designing and conducting preclinical xenograft mouse model experiments to evaluate the in vivo efficacy of this compound.

Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway. This compound targets the final kinases in this cascade, ERK1 and ERK2.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Design: this compound Xenograft Mouse Model

This section outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Caption: Experimental workflow for a this compound xenograft mouse model study.

Detailed Protocols

Cell Line Selection and Culture

-

Selection: Choose human cancer cell lines with known mutations in the MAPK pathway, such as BRAF V600E (e.g., A375 melanoma, COLO205 colorectal cancer) or KRAS mutations (e.g., HCT116 colorectal cancer), as these are more likely to be sensitive to ERK inhibition.[6][7]

-

Culture: Culture selected cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2. Ensure cells are free from mycoplasma contamination.

Animal Models

-

Strain: Immunocompromised mice, such as BALB/c nude or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are suitable hosts for human xenografts.[9]

-

Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.[7] Provide ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

Tumor Implantation

-

Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.

-

Injection: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[10]

Tumor Monitoring and Treatment

-

Tumor Measurement: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[9] Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Formulation and Administration: Prepare this compound in an appropriate vehicle for oral administration (formulation details may be specific to the supplier). Administer this compound or vehicle daily via oral gavage.[1][8] A previously reported effective oral dose in mice is 10 mg/kg.[1][8]

-

Monitoring: Monitor tumor volume, body weight, and the overall health of the animals throughout the study.

Endpoint and Data Analysis

-

Endpoint Criteria: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity (e.g., >20% body weight loss, ulceration) is observed.

-

Tumor Excision: At the end of the study, euthanize all animals and excise the tumors. Tumors can be weighed and divided for various analyses (e.g., snap-frozen for Western blot, fixed in formalin for immunohistochemistry).

-

Efficacy Evaluation: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). This can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor lysates can be analyzed by Western blot for levels of phosphorylated ERK (p-ERK) and its downstream substrate, p-RSK. A reduction in these phosphoproteins in the this compound-treated groups compared to the vehicle group indicates effective target inhibition.[7]

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups.

Data Presentation

Quantitative data from xenograft studies should be summarized for clarity.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Cell-free assay | ERK1 | - | 1.1[2] |

| Cell-free assay | ERK2 | - | 0.3[2] |

| Cell-based assay | p-ERK2 | A375 | 86[2] |

| Cell-based assay | p-RSK | A375 | 140[2] |

Table 2: Example In Vivo Efficacy Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | Daily | 1500 ± 150 | - | +5 ± 2 |

| This compound | 10 | Daily | 600 ± 80 | 60 | +2 ± 3 |

| This compound | 30 | Daily | 300 ± 50 | 80 | -3 ± 2 |

Table 3: Example Pharmacodynamic Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg, oral) | Timepoint Post-Dose | Mean p-ERK/Total ERK Ratio (relative to vehicle) | Mean p-RSK/Total RSK Ratio (relative to vehicle) |

| Vehicle | - | 4h | 1.00 | 1.00 |

| This compound | 10 | 4h | 0.35 | 0.25 |

| This compound | 30 | 4h | 0.10 | 0.08 |

Conclusion

The this compound xenograft mouse model is a valuable preclinical tool for evaluating the in vivo efficacy and pharmacodynamics of this potent ERK1/2 inhibitor. Careful selection of cell lines with relevant genetic backgrounds, adherence to rigorous experimental protocols, and comprehensive data analysis are essential for obtaining reliable and translatable results. These application notes provide a framework for researchers to design and execute robust in vivo studies to further characterize the therapeutic potential of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Application Notes and Protocols: Quantifying Apoptosis in Response to GDC-0994 Treatment Using Annexin V Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0994 (also known as Ravoxertinib) is a potent and selective inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the MAPK pathway is a frequent driver in various human cancers, making ERK1/2 attractive therapeutic targets.[2] GDC-0994 exerts its anti-tumor effects by blocking the kinase activity of ERK1/2, which can lead to the inhibition of cell proliferation and, in some contexts, the induction of programmed cell death, or apoptosis.[3][4]

One of the hallmark events in the early stages of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry.[6] Propidium iodide (PI), a fluorescent nucleic acid binding dye, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[5] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

These application notes provide a detailed protocol for inducing apoptosis in cancer cells using GDC-0994 and quantifying the apoptotic cell population using the Annexin V assay.

Data Presentation

The following table summarizes representative data from an experiment where a hypothetical BRAF-mutant cancer cell line was treated with increasing concentrations of GDC-0994 for 48 hours, followed by Annexin V and PI staining and analysis by flow cytometry.

| GDC-0994 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 | 4.8 |

| 0.1 | 88.7 | 6.8 | 4.5 | 11.3 |

| 0.5 | 75.4 | 15.3 | 9.3 | 24.6 |

| 1.0 | 58.1 | 24.6 | 17.3 | 41.9 |

| 2.5 | 35.9 | 38.2 | 25.9 | 64.1 |

Signaling Pathway and Experimental Workflow

GDC-0994 Mechanism of Action

GDC-0994 targets the MAPK/ERK signaling pathway. In many cancers, particularly those with BRAF or RAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. GDC-0994 inhibits ERK1/2, thereby blocking the phosphorylation of downstream substrates and promoting apoptosis.

Caption: GDC-0994 inhibits ERK1/2, blocking proliferation and promoting apoptosis.

Experimental Workflow for Annexin V Apoptosis Assay

The following diagram outlines the key steps for assessing GDC-0994 induced apoptosis using the Annexin V assay.

Caption: Workflow for detecting apoptosis with GDC-0994 using Annexin V.

Experimental Protocols

Materials

-

Cancer cell line of interest (e.g., BRAF-mutant melanoma or colorectal cancer cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

GDC-0994 (this compound)

-

Dimethyl sulfoxide (DMSO) for GDC-0994 stock solution

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Methods

1. Cell Seeding and GDC-0994 Treatment

1.1. Culture cells in appropriate complete medium until they reach approximately 80% confluency. 1.2. Trypsinize the cells, count them, and seed them into 6-well plates at a density that will not exceed 90% confluency by the end of the experiment (e.g., 2 x 10^5 cells/well). 1.3. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator. 1.4. Prepare a stock solution of GDC-0994 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µM). 1.5. Include a vehicle control well that receives the same concentration of DMSO as the highest GDC-0994 concentration well. 1.6. Remove the old medium from the cells and add the medium containing the different concentrations of GDC-0994 or the vehicle control. 1.7. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting

2.1. After the incubation period, collect the floating cells from the supernatant of each well and transfer to a corresponding flow cytometry tube. 2.2. Wash the adherent cells in each well with PBS. 2.3. Add trypsin-EDTA to each well to detach the adherent cells. 2.4. Combine the detached cells with the floating cells collected in step 2.1. 2.5. Centrifuge the cell suspension at 300 x g for 5 minutes. 2.6. Discard the supernatant and wash the cell pellet once with ice-cold PBS. 2.7. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

3. Annexin V and PI Staining

3.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 3.2. Resuspend the cell pellet from step 2.7 in 100 µL of 1X Annexin V Binding Buffer. 3.3. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. 3.4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 3.5. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

4. Flow Cytometry Analysis

4.1. Analyze the samples on a flow cytometer as soon as possible after staining. 4.2. Set up the flow cytometer to detect FITC (usually on the FL1 channel) and PI (usually on the FL2 or FL3 channel). 4.3. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly. 4.4. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). 4.5. Analyze the data to determine the percentage of cells in each quadrant:

- Lower-Left (Annexin V-/PI-): Live cells

- Lower-Right (Annexin V+/PI-): Early apoptotic cells

- Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

- Upper-Left (Annexin V-/PI+): Necrotic cells (often a small population)

By following this protocol, researchers can effectively quantify the apoptotic effects of GDC-0994 on cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.

References

- 1. This compound | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colony Formation Assay Using Ravoxertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing Ravoxertinib, a potent and selective ERK1/2 inhibitor, in colony formation assays. The colony formation or clonogenic assay is a fundamental in vitro method to determine the long-term proliferative capacity of single cells and to assess the cytotoxic or cytostatic effects of therapeutic agents. This compound's role in inhibiting the MAPK/ERK pathway makes it a compound of significant interest in cancer research.[1][2] These application notes offer a detailed protocol for a monolayer colony formation assay, information on this compound's mechanism of action, and expected outcomes in relevant cancer cell lines.

Introduction to this compound and the MAPK/ERK Pathway

This compound (also known as GDC-0994) is an orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[1] ERK1/2 are key protein kinases in the RAS/RAF/MEK/ERK (MAPK) signaling cascade.[3] This pathway is crucial for regulating cell proliferation, differentiation, survival, and angiogenesis.[3] In many cancers, the MAPK pathway is aberrantly activated due to mutations in upstream components like BRAF or RAS.[1][3] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling responsible for tumor cell proliferation and survival.[1] Its targeted action makes it a valuable tool for investigating the role of the ERK pathway in cancer cell survival and for evaluating its potential as a therapeutic agent.

This compound's Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell's nucleus, influencing gene expression and cellular processes. This compound specifically targets and inhibits the final kinases in this cascade, ERK1 and ERK2.

Quantitative Data: this compound Activity

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the specific assay. Below is a summary of reported IC50 values for this compound.

| Parameter | Target | Cell Line | Value | Reference |

| Biochemical IC50 | ERK1 | Cell-free assay | 1.1 nM | [4] |

| Biochemical IC50 | ERK2 | Cell-free assay | 0.3 nM | [4] |

| Cellular IC50 | p90RSK phosphorylation | PMA-stimulated HepG2 | 12 nM | [5] |

| Cellular IC50 | Phosphorylated ERK2 levels | Human A375 (BRAF V600E) | 86 nM | [4] |

| Cellular IC50 | Phosphorylated RSK levels | Human A375 (BRAF V600E) | 140 nM | [4] |

| Viability IC50 | Cell Viability | SH-SY5Y (Neuroblastoma) | 467 nM | [6] |

| Viability IC50 | Cell Viability | HCT-116 (Colon Cancer, KRAS G13D) | >1000 nM | [6] |

| Viability IC50 | Cell Viability | Lung Adenocarcinoma (A549, HCC827, HCC4006) | 50 nM - 5 µM (48h treatment) | [5][7] |

Experimental Protocol: Colony Formation Assay with this compound

This protocol details a monolayer colony formation assay to assess the long-term effects of this compound on the proliferative capacity of adherent cancer cells.

Materials

-

Cancer cell line of interest (e.g., BRAF-mutant melanoma or colon cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (GDC-0994)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO2)

-

Microscope

Experimental Workflow

Step-by-Step Procedure

-

Cell Preparation:

-

Culture cells in appropriate complete medium until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cells.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

-

Cell Seeding:

-

Dilute the cell suspension to the desired seeding density. The optimal seeding density (typically 200-1000 cells/well for a 6-well plate) should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

-

Seed the cells into 6-well plates and allow them to adhere for 16-24 hours in a 37°C, 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for colony formation.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

The treatment can be continuous (drug is present for the entire duration of the assay) or for a defined period (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh complete medium. For an initial experiment, continuous treatment is recommended.

-

-

Incubation:

-

Return the plates to the incubator and culture for 7-14 days, or until visible colonies (defined as a cluster of at least 50 cells) have formed in the control wells.[8]

-

If the incubation period is long, it may be necessary to change the medium every 3-4 days.

-

-

Fixing and Staining:

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1-2 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and let the plates air dry.

-

Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.

-

Incubate for 10-30 minutes at room temperature.

-

Carefully remove the crystal violet solution and wash the wells with water until the background is clear.

-

-

Colony Counting and Data Analysis:

-

Allow the plates to air dry completely.

-

Count the number of colonies in each well. Colonies are typically defined as groups of ≥50 cells.[8] Counting can be done manually or using an automated colony counter.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

-

PE = (Number of colonies counted / Number of cells seeded) x 100%

-

SF = (Number of colonies in treated well / (Number of cells seeded x PE of control))

-

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.

-

Expected Results and Interpretation

Treatment of sensitive cancer cell lines, particularly those with BRAF mutations, with this compound is expected to result in a dose-dependent decrease in the number and size of colonies formed.[1] This indicates that inhibition of the ERK1/2 pathway by this compound impairs the long-term proliferative capacity and survival of these cells. In contrast, cell lines that are not dependent on the MAPK pathway for their proliferation and survival may show little to no effect. The results of the colony formation assay will provide valuable insights into the cytostatic or cytotoxic effects of this compound on the tested cell lines and can be used to compare its efficacy with other targeted therapies.

Troubleshooting

-

Low colony numbers in control wells: Increase the number of cells seeded. Ensure optimal cell health and culture conditions.

-

Colonies are too dense to count: Decrease the number of cells seeded.

-

High background staining: Ensure thorough washing after crystal violet staining.

-

Inconsistent results: Maintain consistent cell seeding, treatment, and incubation conditions across all experiments. Ensure accurate pipetting.

By following this detailed protocol, researchers can effectively utilize the colony formation assay to investigate the long-term impact of this compound on cancer cell proliferation and survival.

References

- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

Application Notes and Protocols for Establishing Ravoxertinib-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravoxertinib (also known as GDC-0994) is a potent and selective orally available inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation and is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[4][5][6] While targeting this pathway with inhibitors like this compound has shown therapeutic promise, the development of drug resistance remains a significant clinical challenge.[7][8][9] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing more effective and durable therapeutic strategies.

These application notes provide a comprehensive set of protocols for establishing and characterizing this compound-resistant cancer cell lines. The methodologies detailed below will enable researchers to investigate the molecular mechanisms of resistance and to identify potential strategies to overcome it.

Signaling Pathway Overview

This compound targets the terminal kinases in the MAPK/ERK cascade, ERK1 and ERK2. This pathway is a key downstream effector of RAS and RAF oncogenes.

Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Part 1: Generation of this compound-Resistant Cell Lines

This protocol describes a dose-escalation method for generating this compound-resistant cell lines. This approach involves gradually exposing a parental, sensitive cell line to increasing concentrations of the drug over an extended period.

Figure 2: Workflow for generating drug-resistant cell lines via dose escalation.

Materials:

-

Parental cancer cell line of interest (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer cell line)

-

Complete cell culture medium

-

This compound (GDC-0994)

-

Dimethyl sulfoxide (DMSO)

-

Cell counting solution (e.g., Trypan Blue)

-

Cell viability assay kit (e.g., CCK-8 or MTT)

-

Standard cell culture flasks, plates, and consumables

Procedure:

-

Determine the IC50 of the Parental Cell Line: a. Seed parental cells in a 96-well plate at a suitable density. b. The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (e.g., CCK-8) and calculate the half-maximal inhibitory concentration (IC50).

-

Initiate Resistance Induction: a. Culture the parental cells in their standard medium supplemented with this compound at a starting concentration of approximately the IC10-IC20.[10] b. Use a DMSO-treated flask as a control. c. Monitor the cells daily. Initially, a significant amount of cell death is expected. d. Replace the medium with fresh this compound-containing medium every 3-4 days.

-

Dose Escalation: a. Once the surviving cells reach approximately 80% confluency, passage them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).[11] b. Continue this process of gradual dose escalation. The time required for cells to adapt to each new concentration may vary from weeks to months.[11] c. If a sharp increase in cell death occurs after a dose escalation, reduce the concentration to the previous tolerated level and allow the cells to recover before attempting a smaller fold increase.[10] d. It is highly recommended to cryopreserve cell stocks at each successful concentration step.

-

Establishment of a Stable Resistant Line: a. After several months (typically 4-6 months), a cell line that can proliferate steadily in a high concentration of this compound (e.g., >10-fold the parental IC50) should be established. b. Maintain this resistant cell line in a constant, high concentration of this compound to preserve the resistant phenotype. c. Periodically confirm the resistance by re-evaluating the IC50 and comparing it to the parental line. A significant increase in the IC50 value indicates the development of resistance.

Part 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize its phenotype and explore the underlying resistance mechanisms.

2.1 Cell Viability and Proliferation Assays

-

Objective: To quantify the degree of resistance to this compound.

-

Method: Perform a cell viability assay (e.g., CCK-8 or MTT) on both parental and resistant cells treated with a range of this compound concentrations.

-

Data Analysis: Calculate and compare the IC50 values. The "fold resistance" is determined by dividing the IC50 of the resistant line by the IC50 of the parental line.

2.2 Western Blot Analysis of MAPK Pathway Signaling

-

Objective: To assess the activation state of the ERK pathway in the presence of this compound.

-

Protocol:

-

Cell Lysis: Treat parental and resistant cells with this compound (at the parental IC50 concentration) for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

-

-

Expected Outcome: Resistant cells may show sustained or reactivated ERK phosphorylation despite this compound treatment, unlike the sensitive parental cells.[7]

2.3 Cell Cycle Analysis

-

Objective: To determine if resistance to this compound is associated with alterations in cell cycle progression. This compound is known to induce G1 phase cell-cycle arrest in sensitive cells.[15][16]

-

Protocol:

-

Treat parental and resistant cells with DMSO or this compound for 24-48 hours.

-

Harvest and fix the cells in ice-cold 70% ethanol overnight.[16]

-

Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2]

-

Incubate for 30 minutes in the dark at room temperature.[16]

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.4 Apoptosis Assay

-

Objective: To assess whether resistant cells have developed mechanisms to evade this compound-induced apoptosis.

-

Protocol (Annexin V & PI Staining):

-

Treat parental and resistant cells with DMSO or this compound for 48 hours.

-

Harvest cells, including any floating cells from the supernatant.[1]

-

Wash the cells with cold PBS and then resuspend in 1X Binding Buffer.[4]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubate for 15 minutes at room temperature in the dark.[17]

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

2.5 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To identify changes in gene expression that may contribute to resistance, such as the upregulation of bypass signaling pathways.

-

Protocol:

-

RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.[18]

-

qPCR: Perform qPCR using a SYBR Green-based method with primers for genes in the MAPK pathway and potential bypass pathways (e.g., PI3K/AKT).[19] Use a housekeeping gene (e.g., GAPDH) for normalization.[18] Commercial qPCR arrays for the MAPK signaling pathway are also available.[20][21]

-

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[19]

Data Presentation

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |

| Parental HCT-116 | 150 | - |

| HCT-116-RavoR | 2100 | 14 |

| Parental A375 | 86 | - |

| A375-RavoR | 1550 | 18 |

Table 2: Cell Cycle Distribution Following this compound Treatment (24h)

| Cell Line | Treatment (Parental IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Parental A375 | DMSO | 45.2 | 35.1 | 19.7 |

| Parental A375 | This compound | 72.5 | 15.3 | 12.2 |

| A375-RavoR | DMSO | 48.1 | 33.8 | 18.1 |

| A375-RavoR | This compound | 50.3 | 31.5 | 18.2 |

Table 3: Apoptosis Induction by this compound (48h)

| Cell Line | Treatment (Parental IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Parental A375 | DMSO | 95.1 | 3.2 | 1.7 |

| Parental A375 | This compound | 65.4 | 22.8 | 11.8 |

| A375-RavoR | DMSO | 94.5 | 3.8 | 1.7 |

| A375-RavoR | This compound | 90.2 | 6.5 | 3.3 |

Potential Mechanisms of Resistance

Research on resistance to ERK inhibitors has identified several potential mechanisms that could be investigated in newly generated this compound-resistant cell lines.

Figure 3: Potential mechanisms leading to resistance against ERK inhibitors like this compound.

-

On-Target Mutations: Acquired mutations in the drug-binding pocket of ERK1 or ERK2 can prevent this compound from effectively inhibiting the kinase.[7]

-

ERK2 Amplification: Increased copy number or overexpression of the ERK2 gene can lead to higher levels of the target protein, requiring higher drug concentrations for effective inhibition.[7]